molecular formula C17H16N4OS2 B11514808 1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

1-{5-[(Benzylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea

Cat. No.: B11514808
M. Wt: 356.5 g/mol
InChI Key: QTKHQUMRPLZUGR-UHFFFAOYSA-N
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Description

3-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLUREA is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a benzylsulfanyl group attached to a thiadiazole ring, which is further connected to a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLUREA typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazide derivatives with carbon disulfide under basic conditions.

    Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced by reacting the thiadiazole intermediate with benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of Phenylurea Moiety: The final step involves the reaction of the benzylsulfanyl-substituted thiadiazole with phenyl isocyanate to form the desired phenylurea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLUREA can undergo various types of chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The phenylurea moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Industry: Potential use as a pesticide or herbicide due to its biological activity against certain pests and weeds.

Mechanism of Action

The mechanism of action of 3-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLUREA involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, which are involved in various cellular processes.

    Pathways Involved: It may interfere with signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **3-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLISOXAZOLE
  • 5-[(BENZYLSULFANYL)METHYL]-4-ETHYL-4H-1,2,4-TRIAZOLE-3-THIOL

Uniqueness

3-{5-[(BENZYLSULFANYL)METHYL]-1,3,4-THIADIAZOL-2-YL}-1-PHENYLUREA is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4OS2

Molecular Weight

356.5 g/mol

IUPAC Name

1-[5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C17H16N4OS2/c22-16(18-14-9-5-2-6-10-14)19-17-21-20-15(24-17)12-23-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H2,18,19,21,22)

InChI Key

QTKHQUMRPLZUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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